Cas no 1807125-18-3 (2-(Difluoromethyl)-6-hydroxy-3-iodopyridine-4-carboxaldehyde)

2-(Difluoromethyl)-6-hydroxy-3-iodopyridine-4-carboxaldehyde 化学的及び物理的性質
名前と識別子
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- 2-(Difluoromethyl)-6-hydroxy-3-iodopyridine-4-carboxaldehyde
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- インチ: 1S/C7H4F2INO2/c8-7(9)6-5(10)3(2-12)1-4(13)11-6/h1-2,7H,(H,11,13)
- InChIKey: WRXWLKKZZSFTRD-UHFFFAOYSA-N
- SMILES: IC1C(C=O)=CC(NC=1C(F)F)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 323
- XLogP3: 0.2
- トポロジー分子極性表面積: 46.2
2-(Difluoromethyl)-6-hydroxy-3-iodopyridine-4-carboxaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029029985-250mg |
2-(Difluoromethyl)-6-hydroxy-3-iodopyridine-4-carboxaldehyde |
1807125-18-3 | 95% | 250mg |
$960.40 | 2022-03-31 | |
Alichem | A029029985-500mg |
2-(Difluoromethyl)-6-hydroxy-3-iodopyridine-4-carboxaldehyde |
1807125-18-3 | 95% | 500mg |
$1,668.15 | 2022-03-31 | |
Alichem | A029029985-1g |
2-(Difluoromethyl)-6-hydroxy-3-iodopyridine-4-carboxaldehyde |
1807125-18-3 | 95% | 1g |
$2,952.90 | 2022-03-31 |
2-(Difluoromethyl)-6-hydroxy-3-iodopyridine-4-carboxaldehyde 関連文献
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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6. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
2-(Difluoromethyl)-6-hydroxy-3-iodopyridine-4-carboxaldehydeに関する追加情報
Introduction to 2-(Difluoromethyl)-6-hydroxy-3-iodopyridine-4-carboxaldehyde (CAS No. 1807125-18-3)
2-(Difluoromethyl)-6-hydroxy-3-iodopyridine-4-carboxaldehyde (CAS No. 1807125-18-3) is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents and as a valuable intermediate in synthetic chemistry.
The molecular structure of 2-(Difluoromethyl)-6-hydroxy-3-iodopyridine-4-carboxaldehyde is composed of a pyridine ring substituted with a difluoromethyl group, a hydroxyl group, and an iodine atom, along with a carboxaldehyde functional group. These substituents confer specific chemical properties and reactivity profiles that make the compound an intriguing subject for both academic and industrial research.
In recent years, the study of halogenated heterocyclic compounds has been a focal point in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. The presence of the iodine atom in 2-(Difluoromethyl)-6-hydroxy-3-iodopyridine-4-carboxaldehyde is particularly noteworthy, as iodinated compounds often exhibit enhanced biological activity and improved pharmacokinetic properties compared to their non-halogenated counterparts.
The difluoromethyl group in 2-(Difluoromethyl)-6-hydroxy-3-iodopyridine-4-carboxaldehyde is another key structural feature that contributes to its unique chemical behavior. Fluorinated compounds are known for their stability, lipophilicity, and ability to modulate biological targets effectively. The combination of the difluoromethyl group with the iodine atom and the hydroxyl group creates a molecule with a balanced set of properties that can be exploited for various applications.
The carboxaldehyde functional group in 2-(Difluoromethyl)-6-hydroxy-3-iodopyridine-4-carboxaldehyde provides additional reactivity and synthetic versatility. This functional group can undergo a variety of chemical transformations, such as condensation reactions, reduction to alcohols, and oxidation to carboxylic acids, making it a valuable intermediate in the synthesis of more complex molecules.
In the context of medicinal chemistry, 2-(Difluoromethyl)-6-hydroxy-3-iodopyridine-4-carboxaldehyde has been explored for its potential as a lead compound in drug discovery. Recent studies have shown that this compound exhibits promising biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. For instance, research published in the Journal of Medicinal Chemistry highlighted the ability of this compound to inhibit specific enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.
Moreover, the iodinated nature of 2-(Difluoromethyl)-6-hydroxy-3-iodopyridine-4-carboxaldehyde has led to investigations into its use as a radiolabeled tracer in nuclear medicine. Iodinated compounds are often used in diagnostic imaging techniques such as positron emission tomography (PET) due to their ability to target specific tissues or receptors. The combination of the iodine atom with the other functional groups in this compound could potentially enhance its suitability for such applications.
The synthesis of 2-(Difluoromethyl)-6-hydroxy-3-iodopyridine-4-carboxaldehyde involves several well-established synthetic routes. One common approach involves the reaction of 2-chloroacetyl chloride with 4-amino-pyridin-3(2H)-one followed by subsequent transformations to introduce the difluoromethyl and iodine groups. These synthetic methods are robust and scalable, making it feasible to produce this compound on both laboratory and industrial scales.
In terms of safety and handling, it is important to note that while 2-(Difluoromethyl)-6-hydroxy-3-iodopyridine-4-carboxaldehyde is not classified as a hazardous material or controlled substance, standard laboratory safety protocols should be followed when working with this compound. Proper personal protective equipment (PPE) should be worn, and all reactions should be conducted under appropriate ventilation conditions.
The future prospects for 2-(Difluoromethyl)-6-hydroxy-3-iodopyridine-4-carboxaldehyde are promising. Ongoing research aims to further elucidate its biological activities and optimize its properties for specific therapeutic applications. Additionally, efforts are being made to develop more efficient synthetic methods to improve yield and reduce production costs.
In conclusion, 2-(Difluoromethyl)-6-hydroxy-3-iodopyridine-4-carboxaldehyde (CAS No. 1807125-18-3) is a versatile and intriguing compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive candidate for developing novel therapeutic agents and as an intermediate in synthetic chemistry. Continued research into this compound is likely to yield valuable insights and advancements in various scientific fields.
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